Hidrocloruro de moxisilil
Descripción general
Descripción
Moxisylyte hydrochloride, also known as thymoxamine, is a specific and orally active alpha-1 adrenergic antagonist. It is primarily used in the treatment of erectile dysfunction and peripheral vascular disorders such as Raynaud’s phenomenon. This compound works by blocking alpha-adrenergic receptors, leading to vasodilation and improved blood flow .
Aplicaciones Científicas De Investigación
Moxisylyte hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: Studied for its effects on alpha-adrenergic receptors in various biological systems.
Medicine: Used in the treatment of erectile dysfunction, Raynaud’s phenomenon, and benign prostatic hyperplasia.
Industry: Employed in the formulation of pharmaceutical products for the treatment of vascular disorders
Mecanismo De Acción
Target of Action
Moxisylyte hydrochloride, also known as thymoxamine, is a specific and orally active α1-adrenergic antagonist . The α1-adrenergic receptors are the primary targets of this compound. These receptors play a crucial role in the regulation of various physiological processes, including vascular resistance and blood pressure.
Mode of Action
Moxisylyte hydrochloride acts as a vasodilator and works by competitively blocking the α1-adrenergic receptors . This action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin, or anti-serotonin activity . By blocking these receptors, moxisylyte hydrochloride inhibits the vasoconstrictive action of catecholamines, leading to vasodilation.
Biochemical Pathways
Upon administration, moxisylyte hydrochloride is rapidly hydrolyzed by pseudocholinesterase in plasma and tissues to give the major metabolite deacetyl-thymoxamine . This first metabolite is later demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine . Both of these major metabolites are pharmacologically active.
Pharmacokinetics
Moxisylyte hydrochloride is rapidly absorbed after oral administration . Its pharmacokinetic profile is linear in the dose range from 10 to 30 mg for the values of Cmax and AUC . After intravenous administration, the maximal plasma concentration was of 352.8 ng/ml with an AUC of 152.6 mcg h/L . In preclinical trials, the bioavailability was always presented in approximately 10% .
Análisis Bioquímico
Biochemical Properties
Moxisylyte hydrochloride acts as a specific alpha-adrenergic blocking agent . Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin, or anti-serotonin activity .
Cellular Effects
Moxisylyte hydrochloride has shown to improve peripheral flow in occlusive arterial disease with little effect on blood pressure . There are reports of increases in cutaneous blood flow and skin temperature after local application of Moxisylyte hydrochloride .
Molecular Mechanism
Moxisylyte hydrochloride gets rapidly hydrolyzed by pseudocholinesterase in plasma and tissues to give the major metabolite deacetyl-thymoxamine . This first metabolite is later demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine . Both of these major metabolites are pharmacologically active .
Temporal Effects in Laboratory Settings
The major elimination route of Moxisylyte hydrochloride is via the kidneys . The complete elimination of all the metabolites by urine is of 75% when administered intravenously and 69% when administered orally .
Metabolic Pathways
Moxisylyte hydrochloride is rapidly hydrolyzed by pseudocholinesterase in plasma and tissues to give the major metabolite deacetyl-thymoxamine . This first metabolite is later demethylated by the cytochrome P450 monooxygenase system to form deacetyl-demethyl-thymoxamine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of moxisylyte hydrochloride involves several steps, starting with the preparation of the core phenol ether structure. The key steps include:
Formation of the phenol ether: This involves the reaction of a substituted phenol with an alkylating agent under basic conditions.
Esterification: The phenol ether is then esterified using acetic anhydride or acetyl chloride in the presence of a base to form the acetate ester.
Quaternization: The final step involves the quaternization of the dimethylamino group using hydrochloric acid to form moxisylyte hydrochloride.
Industrial Production Methods
Industrial production of moxisylyte hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for the esterification and quaternization steps to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Moxisylyte hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The phenol ether group can be oxidized to form quinones under strong oxidative conditions.
Reduction: The acetate ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Various substituted amines and esters.
Comparación Con Compuestos Similares
Similar Compounds
Prazosin: Another alpha-1 adrenergic antagonist used in the treatment of hypertension and benign prostatic hyperplasia.
Terazosin: Similar to prazosin, used for hypertension and urinary retention associated with benign prostatic hyperplasia.
Doxazosin: Also an alpha-1 adrenergic antagonist with similar uses as prazosin and terazosin.
Uniqueness of Moxisylyte Hydrochloride
Moxisylyte hydrochloride is unique due to its specific application in the treatment of erectile dysfunction and its rapid onset of action. Unlike other alpha-1 adrenergic antagonists, it is also used for the short-term treatment of Raynaud’s phenomenon, making it a versatile compound in vascular medicine .
Actividad Biológica
Moxisylyte hydrochloride, also known as thymoxamine, is an alpha-1 adrenergic antagonist primarily used in the treatment of erectile dysfunction and certain vascular conditions. Its biological activity encompasses various pharmacological effects, including vasodilation and modulation of smooth muscle tone, particularly in the urogenital system. This article provides a comprehensive overview of its biological activity, pharmacokinetics, clinical applications, and relevant research findings.
Moxisylyte acts as a competitive antagonist at alpha-1 adrenergic receptors, which are primarily responsible for vasoconstriction. By blocking these receptors, moxisylyte induces vasodilation, leading to increased blood flow to targeted tissues. This mechanism is particularly beneficial in treating erectile dysfunction, where enhanced penile blood flow is essential for achieving and maintaining an erection .
Pharmacokinetics
- Absorption : Moxisylyte is rapidly absorbed following oral administration. The pharmacokinetic profile remains linear within the dosage range of 10 to 30 mg.
- Distribution : The volume of distribution in preclinical studies has been reported between 0.83 to 0.98 L/kg in beagle dogs .
- Metabolism : It undergoes rapid hydrolysis by pseudocholinesterase to form the active metabolite deacetyl-thymoxamine, which is further metabolized by cytochrome P450 enzymes .
- Elimination : Approximately 75% of moxisylyte and its metabolites are eliminated via the kidneys, with a half-life ranging from 1 to 2 hours .
Clinical Applications
Moxisylyte has been studied for various clinical applications:
- Erectile Dysfunction : Clinical studies have demonstrated that intracavernous injection of moxisylyte can induce erections adequate for intercourse in most patients. It produces a concentration-dependent relaxation of norepinephrine-induced contractions in the corpus cavernosum .
- Retinal Disorders : Research indicates potential benefits in treating diabetic retinopathy by improving retinal blood flow and reducing fluorescein leakage from retinal vessels .
- Raynaud's Phenomenon : Moxisylyte is also indicated for managing Raynaud's phenomenon, providing symptomatic relief by promoting vasodilation .
Table 1: Summary of Clinical Studies on Moxisylyte Hydrochloride
Case Study Insights
- Erectile Dysfunction : In a clinical trial involving men with erectile dysfunction, moxisylyte demonstrated significant efficacy compared to placebo, with many participants reporting satisfactory sexual performance following treatment .
- Retinal Effects : In a study examining patients with diabetic retinopathy, moxisylyte administration resulted in improved retinal perfusion and reduced leakage from retinal vessels, suggesting its potential role in ocular vascular disorders .
- Raynaud's Phenomenon : A cohort study indicated that patients receiving moxisylyte experienced fewer episodes of digital ischemia compared to those on standard therapy, highlighting its effectiveness in enhancing peripheral circulation .
Adverse Effects and Safety Profile
Moxisylyte is generally well-tolerated; however, potential adverse effects include hypotension, dizziness, and local reactions at the injection site. Monitoring is essential during treatment to mitigate risks associated with vasodilation .
Propiedades
IUPAC Name |
[4-[2-(dimethylamino)ethoxy]-2-methyl-5-propan-2-ylphenyl] acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO3/c1-11(2)14-10-15(20-13(4)18)12(3)9-16(14)19-8-7-17(5)6/h9-11H,7-8H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYMTAVOXVTQEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC(=O)C)C(C)C)OCCN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023339 | |
Record name | Moxisylyte | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Boiling Point |
371ºC at 760 mmHg | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Solubility |
>47.4 ug/ml | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Moxisylyte is vasodilator that works as a specific alpha-adrenergic blocking agent. Its action is known to be competitive against norepinephrine without beta-receptor blocking, anti-angiotensin or anti-serotonin activity. | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
54-32-0, 964-52-3 | |
Record name | Moxisylyte | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Moxisylyte [INN:BAN:DCF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000054320 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Moxisylyte hydrochoride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Moxisylyte | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4023339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Moxisylyte | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.186 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MOXISYLYTE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PW8QYA7KI0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
145ºC | |
Record name | Moxisylyte | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09205 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Moxisylyte hydrochloride, and how does it affect urethral pressure in women with urethral instability?
A1: Moxisylyte hydrochloride acts as a selective alpha-1 adrenoceptor blocking agent [, ]. Research suggests that it can significantly reduce both urethral pressure variations and static urethral pressures in women experiencing urethral instability []. While the exact mechanism within the urethra needs further investigation, this effect is likely linked to the relaxation of smooth muscle tissue in the urethra mediated by alpha-1 adrenoceptor blockade.
Q2: Beyond its use in urological contexts, what other therapeutic applications have been investigated for Moxisylyte hydrochloride?
A2: Due to its vasodilatory properties, Moxisylyte hydrochloride has been explored for its potential in treating conditions related to vascular insufficiency. Studies have investigated its efficacy in improving retinal circulation in patients with diabetes mellitus [, ], as well as its use in addressing vertigo associated with vertebrobasilar insufficiency [].
Q3: Have any studies investigated the potential for drug resistance or cross-resistance with Moxisylyte hydrochloride?
A3: To date, there is limited information available regarding the development of drug resistance or cross-resistance specifically related to Moxisylyte hydrochloride. Further research is needed to thoroughly understand these aspects of its long-term use.
Q4: What are the key areas where further research on Moxisylyte hydrochloride is warranted?
A4: Several areas require further investigation, including:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.